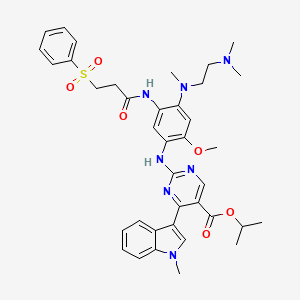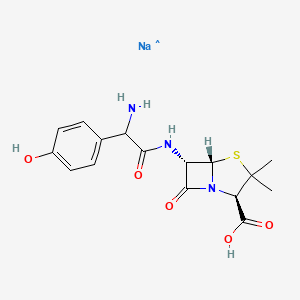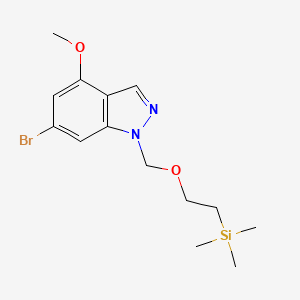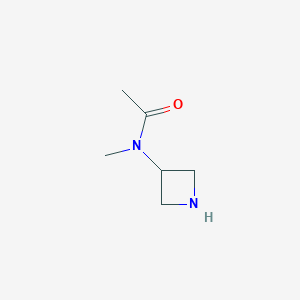![molecular formula C29H21N5O4 B12832227 N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine-2,6-dicarbohydrazide core with two (E)-(2-hydroxynaphthalen-1-yl)methylidene groups attached, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide typically involves the condensation reaction between pyridine-2,6-dicarbohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives, depending on the substituent.
Scientific Research Applications
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to form stable complexes with metal ions.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide exerts its effects is primarily through its ability to coordinate with metal ions. The compound’s pyridine and hydrazide groups provide multiple coordination sites, allowing it to form stable complexes with various metal ions. These metal complexes can then interact with biological molecules or catalyze specific chemical reactions, depending on the metal ion and the environment .
Comparison with Similar Compounds
Similar Compounds
- N’~2~,N’~6~-bis[(E)-(2-hydroxyphenyl)methylidene]pyridine-2,6-dicarbohydrazide
- N’~2~,N’~6~-bis[(E)-(2-hydroxybenzylidene)]pyridine-2,6-dicarbohydrazide
- N’~2~,N’~6~-bis[(E)-(2-hydroxy-3-methoxybenzylidene)]pyridine-2,6-dicarbohydrazide
Uniqueness
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is unique due to its naphthalenyl groups, which provide additional aromaticity and potential for π-π interactions. This can enhance the stability and reactivity of its metal complexes compared to similar compounds with phenyl or benzyl groups .
Properties
Molecular Formula |
C29H21N5O4 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-N,6-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C29H21N5O4/c35-26-14-12-18-6-1-3-8-20(18)22(26)16-30-33-28(37)24-10-5-11-25(32-24)29(38)34-31-17-23-21-9-4-2-7-19(21)13-15-27(23)36/h1-17,35-36H,(H,33,37)(H,34,38)/b30-16+,31-17+ |
InChI Key |
UZEDRNVLHSJHGQ-RVSCTIAXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


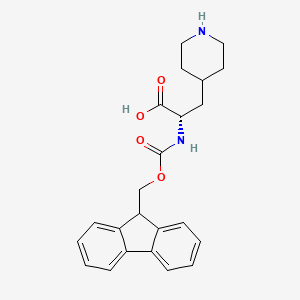
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
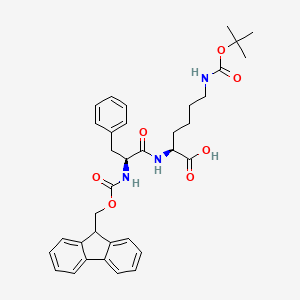
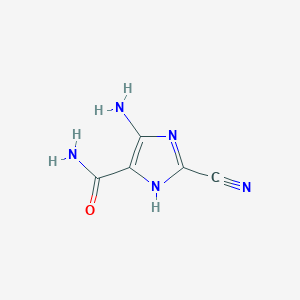
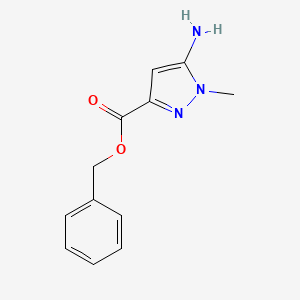
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
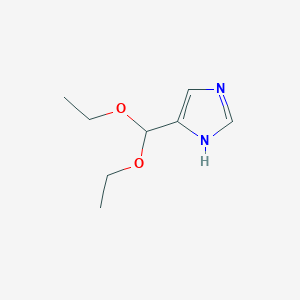
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
